ATTO 590 biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H69ClN6O10S |

|---|---|

Molecular Weight |

1017.7 g/mol |

IUPAC Name |

N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate |

InChI |

InChI=1S/C36H38N2O3.C17H30N4O3S.ClHO4/c1-9-37-29-17-31-27(15-25(29)21(3)19-35(37,5)6)33(23-13-11-12-14-24(23)34(39)40)28-16-26-22(4)20-36(7,8)38(10-2)30(26)18-32(28)41-31;1-12(22)18-9-5-2-6-10-19-15(23)8-4-3-7-14-16-13(11-25-14)20-17(24)21-16;2-1(3,4)5/h11-20H,9-10H2,1-8H3;13-14,16H,2-11H2,1H3,(H,18,22)(H,19,23)(H2,20,21,24);(H,2,3,4,5) |

InChI Key |

NXNZUPPONAGGLW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=CC=CC=C6C(=O)O.CC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

Spectral Properties and Applications of ATTO 590 Biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

ATTO 590 biotin (B1667282) is a fluorescent label that belongs to the rhodamine class of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability. These properties make it a valuable tool for a wide range of bioanalytical applications, including fluorescence microscopy, flow cytometry, and single-molecule detection. This guide provides an in-depth overview of the spectral properties of ATTO 590 biotin, detailed experimental protocols for its use, and visualizations of its application in common laboratory workflows.

Core Spectral and Photophysical Properties

The spectral characteristics of this compound are crucial for designing and optimizing fluorescence-based experiments. The dye is most efficiently excited in the range of 575 to 610 nm.[1] As supplied, ATTO 590 consists of a mixture of two isomers with virtually identical absorption and fluorescence characteristics.[1][2]

| Property | Value | Reference |

| Absorption Maximum (λ_abs_) | 593 - 594 nm | [3] |

| Emission Maximum (λ_em_) | 622 - 624 nm | [3] |

| Molar Extinction Coefficient (ε_max_) | 1.2 x 10^5^ M^-1^ cm^-1^ | [3] |

| Fluorescence Quantum Yield (η_fl_) | 80% | [3] |

| Fluorescence Lifetime (τ_fl_) | 3.7 ns | [3] |

| Correction Factor (CF_260_) | 0.39 | [3] |

| Correction Factor (CF_280_) | 0.43 | [3] |

The Streptavidin-Biotin Interaction: A Powerful Partnership

The utility of this compound is fundamentally based on the high-affinity, non-covalent interaction between biotin and streptavidin, a tetrameric protein isolated from Streptomyces avidinii. This interaction is one of the strongest known biological interactions, with a dissociation constant (Kd) in the range of 10^-14^ to 10^-15^ M.[4][5] Each streptavidin molecule can bind up to four biotin molecules, enabling significant signal amplification in detection assays.[4] This robust and specific binding is leveraged in numerous applications to detect and visualize biotinylated molecules, such as antibodies, nucleic acids, and other proteins.[4][6]

Caption: The high-affinity interaction between streptavidin and biotin enables the detection of biotinylated targets using fluorescently labeled streptavidin or biotin.

Experimental Protocols

The following are generalized protocols for common applications of this compound. It is essential to optimize concentrations, incubation times, and other parameters for specific experimental systems.

Protein Labeling with ATTO 590

This protocol describes the labeling of proteins with amine-reactive forms of ATTO 590.

Materials:

-

Protein to be labeled (2-10 mg/mL in amine-free buffer like PBS, MES, or HEPES)

-

ATTO 590 NHS-ester

-

Anhydrous, amine-free DMF or DMSO

-

1 M Sodium bicarbonate solution

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

-

Buffer Preparation: Ensure the protein solution is in an amine-free buffer. Adjust the pH to 8.2-8.5 by adding an appropriate volume of 1 M sodium bicarbonate to a final concentration of 100 mM.[7]

-

Dye Preparation: Immediately before use, dissolve the ATTO 590 NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[7]

-

Labeling Reaction: Add the dissolved ATTO 590 NHS-ester to the protein solution. A common starting point is a 3-fold molar excess of the dye to the protein.[8]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking, protected from light.[7]

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[7]

-

Storage: Store the purified conjugate in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[7]

Indirect Immunofluorescence Staining of Paraffin-Embedded Tissues

This protocol outlines the use of a biotinylated secondary antibody detected with fluorescently labeled streptavidin.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene and graded ethanol (B145695) series

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Blocking buffer (e.g., 10% normal serum in TBS)

-

Primary antibody

-

Biotinylated secondary antibody

-

ATTO 590-Streptavidin

-

Tris-buffered saline (TBS)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[9]

-

Antigen Retrieval: Perform heat-induced epitope retrieval as required for the primary antibody.[9]

-

Blocking: Incubate sections with blocking buffer for 10-60 minutes to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate with the primary antibody for at least 1 hour at room temperature or overnight at 4°C.[9]

-

Washing: Wash slides three times with TBS.[9]

-

Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody for at least 30 minutes at room temperature.[9]

-

Washing: Wash slides three times with TBS.[9]

-

Streptavidin-ATTO 590 Incubation: Incubate with ATTO 590-streptavidin for at least 30 minutes at room temperature, protected from light.[9]

-

Washing: Wash slides three times with TBS.[9]

-

Counterstaining and Mounting: If desired, counterstain the nuclei. Mount the slides with an appropriate mounting medium.[9]

Caption: A generalized workflow for indirect immunohistochemical staining using a biotin-streptavidin detection system.

Flow Cytometry Staining

ATTO 590 can be used in flow cytometry for the detection of cell surface or intracellular antigens.

Materials:

-

Cell suspension

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

Biotinylated primary antibody

-

ATTO 590-Streptavidin

-

(Optional) Fixation and permeabilization buffers for intracellular staining

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 0.5–1x10^6^ cells per tube.[10]

-

Blocking (Optional but Recommended): Block non-specific binding by incubating cells with an appropriate blocking agent (e.g., Fc block).[11]

-

Primary Antibody Staining: Incubate cells with the biotinylated primary antibody at the predetermined optimal concentration.[11]

-

Washing: Wash the cells with staining buffer to remove unbound primary antibody.[11]

-

Secondary Staining: Incubate the cells with ATTO 590-streptavidin. It is crucial to titrate the streptavidin conjugate to determine the optimal concentration that provides the best signal-to-noise ratio.[11]

-

Washing: Wash the cells to remove unbound streptavidin.

-

Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer equipped with appropriate lasers and filters for ATTO 590 excitation and emission.

Note on Staining Methods: Two common approaches for flow cytometry are the indirect two-step method described above and a direct one-step method where the biotinylated antibody and fluorescently labeled streptavidin are pre-mixed before adding to the cells.[11] The optimal ratio for the pre-mixed complex must be determined empirically.[11]

Conclusion

This compound, in conjunction with streptavidin-based detection systems, offers a versatile and robust platform for a multitude of fluorescence-based biological assays. Its favorable spectral properties, including high brightness and photostability, make it an excellent choice for applications demanding high sensitivity. By understanding its core characteristics and following optimized protocols, researchers can effectively leverage this compound to achieve high-quality, reproducible results in their scientific investigations.

References

- 1. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. Direct visualization of ligand-protein interactions using atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 8. spectra.arizona.edu [spectra.arizona.edu]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. ulab360.com [ulab360.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-Depth Technical Guide to ATTO 590 Biotin: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties and common applications of ATTO 590 biotin (B1667282), a versatile fluorescent probe. The information herein is intended to empower researchers in the fields of molecular biology, cell biology, and drug discovery to effectively utilize this powerful tool in their experimental workflows.

Core Photophysical Properties

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1] These features make it particularly well-suited for demanding applications such as single-molecule detection and high-resolution microscopy.[1] The biotin moiety allows for strong and specific binding to avidin (B1170675) and streptavidin, enabling a wide range of detection and labeling strategies.[2][3]

| Property | Value | Reference |

| Excitation Maximum (λex) | 593 - 594 nm | [1][2][3][4] |

| Emission Maximum (λem) | 622 - 624 nm | [1][2][3][4] |

| Molar Extinction Coefficient (ε) | 1.2 x 10^5 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.80 (80%) | [1][2][3][4] |

| Fluorescence Lifetime (τ) | 3.7 ns | [1] |

| Molecular Weight | ~1001.62 g/mol | [2][4] |

The Streptavidin-Biotin Interaction: A Powerful Partnership

The interaction between biotin and streptavidin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M. This remarkably high affinity and specificity form the basis of numerous bioassays and labeling technologies. Streptavidin, a tetrameric protein, can bind up to four biotin molecules, allowing for signal amplification and the assembly of complex detection systems.

References

- 1. Direct visualization of ligand-protein interactions using atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct visualization of ligand-protein interactions using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Understanding differences in streptavidin-biotin binding | Beckman Institute [beckman.illinois.edu]

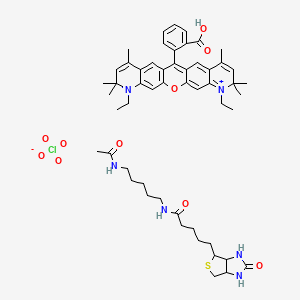

Chemical structure and molecular weight of ATTO 590 biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ATTO 590 biotin (B1667282), a fluorescent probe widely utilized in biological research. It details the chemical and physical properties of the molecule, alongside a comprehensive experimental protocol for its application in immunofluorescence microscopy.

Core Properties of ATTO 590 Biotin

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1] It is characterized by its strong absorption, high fluorescence quantum yield, and significant photo-stability.[1][2] The biotin moiety allows for high-affinity binding to avidin (B1170675) and streptavidin, making it an invaluable tool for the detection of biotinylated molecules in various applications. These applications include, but are not limited to, fluorescence in-situ hybridization (FISH), flow cytometry, and single-molecule detection.[1]

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Quantitative Data Summary

The key chemical and spectroscopic properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₅₂H₆₅ClN₆O₁₀S | [3] |

| Molecular Weight | 1001.62 g/mol | [3] |

| Excitation Maximum (λex) | 593 - 594 nm | [4][5] |

| Emission Maximum (λem) | 622 - 624 nm | |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (η) | 0.80 |

Experimental Protocol: Indirect Immunofluorescence Staining of Frozen Tissue Sections

This protocol outlines the use of this compound in conjunction with a biotinylated secondary antibody and fluorescently labeled streptavidin for the detection of a target antigen in frozen tissue sections.

Materials:

-

Frozen tissue sections on slides

-

Phosphate Buffered Saline (PBS) or Tris Buffered Saline (TBS)

-

Fixative (e.g., Acetone (B3395972), chilled)

-

Blocking Buffer (e.g., 10% normal serum from the species of the secondary antibody in PBS/TBS)

-

Primary antibody (specific to the target antigen)

-

Biotinylated secondary antibody (specific to the primary antibody's host species)

-

Streptavidin-ATTO 590 conjugate

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Humidified chamber

-

Coplin jars

-

Coverslips

Methodology:

-

Tissue Preparation:

-

Air dry the frozen tissue sections for 20 minutes.

-

Fix the sections by immersing them in chilled acetone for 10 minutes in a coplin jar.

-

Rehydrate the tissue by immersing in PBS or TBS for 10 minutes at room temperature. From this point, do not allow the tissue to dry out.

-

-

Blocking:

-

Carefully wipe around the tissue section and cover it with blocking buffer for 1 hour at room temperature in a humidified chamber. This step is crucial to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Gently tap off the blocking buffer.

-

Apply the primary antibody, diluted to its optimal concentration in blocking buffer, to the tissue section.

-

Incubate in a humidified chamber overnight at 4°C.

-

-

Washing:

-

Gently wash the slides three times with PBS or TBS for 5 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Apply the biotinylated secondary antibody, diluted in blocking buffer, to the tissue section.

-

Incubate in a humidified chamber for 30-60 minutes at room temperature.

-

-

Washing:

-

Repeat the washing step as described in step 4.

-

-

Streptavidin-ATTO 590 Incubation:

-

Apply the Streptavidin-ATTO 590 conjugate, diluted in blocking buffer, to the tissue section. A final concentration of 1-10 µg/mL is typically sufficient, but empirical determination is recommended.[6]

-

Incubate in a humidified chamber for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Repeat the washing step as described in step 4, ensuring slides are protected from light.

-

-

Counterstaining (Optional):

-

Incubate the sections with a nuclear counterstain like DAPI according to the manufacturer's instructions.

-

-

Mounting:

-

Wash the slides one final time in PBS or TBS.

-

Mount the coverslip using an antifade mounting medium.

-

Seal the edges of the coverslip with clear nail polish.

-

-

Visualization:

-

Allow the slides to dry for 1-2 hours before viewing with a fluorescence microscope equipped with appropriate filters for ATTO 590 (Excitation: ~594 nm, Emission: ~624 nm) and the chosen counterstain.

-

Store slides at 4°C, protected from light.

-

Visual Workflow of Indirect Immunofluorescence

The following diagram illustrates the key steps and interactions in the indirect immunofluorescence protocol described above.

Caption: Workflow for indirect immunofluorescence using this compound.

References

Unveiling the Tenacious Bond: A Technical Guide to ATTO 590 Biotin and Streptavidin Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the high-affinity interaction between ATTO 590 biotin (B1667282) and streptavidin. This binding pair is a cornerstone of numerous biotechnological applications, from immunoassays and affinity chromatography to super-resolution microscopy and targeted drug delivery. Understanding the quantitative and mechanistic underpinnings of this interaction is paramount for the successful design and execution of experiments and the development of novel therapeutics.

The Principle of a Near-Covalent Non-Covalent Interaction

The binding between biotin (Vitamin H) and streptavidin, a tetrameric protein isolated from Streptomyces avidinii, is one of the strongest non-covalent interactions known in nature.[1] This exceptionally high affinity is characterized by an extremely low dissociation constant (Kd), indicating a very slow rate of dissociation once the complex is formed. The interaction is rapid, highly specific, and remarkably stable, withstanding harsh conditions such as extreme pH, high temperatures, and the presence of organic solvents and denaturing agents.[1][2]

Each of the four identical subunits of streptavidin has a deep binding pocket that perfectly accommodates a single biotin molecule. The binding is driven by a combination of factors, including multiple hydrogen bonds, van der Waals interactions, and the burial of hydrophobic surfaces, which collectively contribute to the remarkable stability of the complex. The tetrameric nature of streptavidin, allowing for the binding of up to four biotinylated molecules, is a key feature exploited for signal amplification and the crosslinking of target molecules in various applications.[1]

ATTO 590 is a fluorescent dye belonging to the rhodamine class, known for its high absorption, quantum yield, and photostability. When conjugated to biotin, the resulting ATTO 590 biotin molecule retains the ability to bind to streptavidin with high affinity, while providing a robust fluorescent signal for detection and quantification. While the presence of the bulky dye molecule may slightly influence the binding kinetics, the fundamental principles of the biotin-streptavidin interaction remain the same.

Quantitative Analysis of Binding Affinity

The strength of the biotin-streptavidin interaction is quantified by its dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff). The Kd is the equilibrium constant for the dissociation of the complex and is inversely proportional to the binding affinity.

| Parameter | Value | Description |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | Represents the concentration of ligand at which half of the binding sites of the protein are occupied at equilibrium. The extremely low value signifies an exceptionally strong binding affinity.[1][2][3][4] |

| Association Rate Constant (kon) | ~10⁷ M⁻¹s⁻¹ | Describes the rate at which biotin and streptavidin associate to form a complex. |

| Dissociation Rate Constant (koff) | ~10⁻⁶ s⁻¹ | Describes the rate at which the biotin-streptavidin complex dissociates.[5] This very slow off-rate contributes significantly to the stability of the complex. |

Note: The specific binding kinetics of ATTO 590-biotin may exhibit slight variations from unconjugated biotin due to the presence of the fluorophore. However, the affinity is expected to remain in a similarly high range.

Experimental Protocols for Measuring Binding Affinity

Several biophysical techniques can be employed to quantify the binding affinity between this compound and streptavidin. Fluorescence-based methods are particularly well-suited due to the intrinsic fluorescence of the ATTO 590 dye.

Fluorescence Polarization (FP) Assay

Principle: Fluorescence polarization measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner. Small, unbound fluorescent molecules rotate rapidly in solution, leading to depolarization of emitted light. When bound to a large protein like streptavidin, the rotation of the fluorescent molecule is significantly slowed, resulting in a higher degree of polarization.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a series of dilutions of streptavidin in the same buffer, ranging from a concentration well below the expected Kd to a concentration well above it.

-

-

Assay Setup:

-

In a black, low-volume 384-well plate, add a fixed, low concentration of this compound to each well (typically in the low nanomolar range).[6]

-

Add the varying concentrations of streptavidin to the wells.

-

Include control wells containing only this compound (for minimum polarization) and wells with this compound and a saturating concentration of streptavidin (for maximum polarization).

-

-

Incubation:

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for ATTO 590 (e.g., excitation at ~590 nm and emission at ~625 nm). The instrument measures the intensity of light emitted parallel and perpendicular to the plane of polarized excitation light.

-

-

Data Analysis:

-

The fluorescence polarization (P) or anisotropy (r) values are plotted against the concentration of streptavidin.

-

The data is then fitted to a sigmoidal binding curve using a suitable software to determine the dissociation constant (Kd).

-

Fluorescence Quenching Assay

Principle: The fluorescence of a fluorophore can be quenched (reduced) upon binding to a protein. This quenching can be due to various mechanisms, such as Förster Resonance Energy Transfer (FRET) to nearby amino acid residues or conformational changes in the dye upon binding. The degree of quenching is dependent on the concentration of the binding partner.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate buffer.

-

Prepare a series of dilutions of streptavidin in the same buffer.

-

-

Assay Setup:

-

In a suitable microplate or cuvette, add a fixed concentration of this compound.

-

Add increasing concentrations of streptavidin to the this compound solution.

-

-

Incubation:

-

Allow the mixture to incubate at a constant temperature until the binding reaction reaches equilibrium.

-

-

Measurement:

-

Measure the fluorescence intensity of ATTO 590 using a fluorometer with the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the streptavidin concentration.

-

The resulting data can be fitted to a binding isotherm to calculate the dissociation constant (Kd). A decrease in fluorescence intensity with increasing streptavidin concentration indicates binding.

-

Visualizing the Interaction and Experimental Workflow

To further elucidate the principles and methodologies described, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Biotin and Streptavidin | AAT Bioquest [aatbio.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 5. Dissociation rate constant of the biotin-streptavidin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A fluorescence polarization assay to quantify biotin and biotin-binding proteins in whole plant extracts using Alexa-Fluor 594 biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid estimation of avidin and streptavidin by fluorescence quenching or fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Cellular Secrets: A Technical Guide to ATTO 590 Biotin in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular and molecular biology, the ability to visualize specific proteins and nucleic acids with high precision is paramount. Fluorescence microscopy, a cornerstone of modern biological research, relies on the development of advanced fluorescent probes. Among these, ATTO 590 biotin (B1667282) has emerged as a powerful tool, offering significant advantages for a wide range of applications, from basic research to drug discovery. This in-depth technical guide explores the core advantages of using ATTO 590 biotin, providing detailed experimental protocols, comparative data, and visualizations to empower researchers in their quest to unravel complex biological processes.

Superior Photophysical Properties of ATTO 590

ATTO 590 is a novel fluorescent label belonging to the rhodamine class of dyes. Its key features include strong absorption of light, a high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3][4][5] These characteristics make it particularly well-suited for demanding applications such as single-molecule detection and high-resolution microscopy techniques, including PALM, dSTORM, and STED.[1][2][3][4][5] The dye is moderately hydrophilic and its fluorescence is most efficiently excited in the 575-610 nm range.[4][5]

The biotin moiety allows for highly specific and robust targeting through its strong interaction with streptavidin. This biotin-streptavidin system is a versatile tool in various biochemical applications.[6]

| Property | Value | Reference |

| Excitation Maximum (λ_abs_) | 593-594 nm | [1][2][4] |

| Emission Maximum (λ_fl_) | 622-624 nm | [1][2][4] |

| Molar Extinction Coefficient (ε_max_) | 120,000 M⁻¹cm⁻¹ | [1][2][4] |

| Fluorescence Quantum Yield (η_fl_) | 80% | [1][2][4] |

| Fluorescence Lifetime (τ_fl_) | 3.7 ns | [2] |

Key Advantages in Fluorescence Microscopy

The unique characteristics of this compound translate into several key advantages for researchers.

-

Exceptional Brightness and Signal-to-Noise Ratio: The high molar extinction coefficient and quantum yield of ATTO 590 result in intensely bright fluorescent signals, enabling the detection of low-abundance targets with a superior signal-to-noise ratio.[2][4]

-

Enhanced Photostability for Demanding Applications: ATTO 590 exhibits remarkable resistance to photobleaching, a critical feature for experiments requiring prolonged or intense illumination, such as time-lapse imaging of live cells and super-resolution microscopy.[1][4] This enhanced photostability allows for the acquisition of more data points from a single sample, improving the reliability and reproducibility of results. It is often considered a more photostable alternative to other commonly used dyes like Alexa Fluor 594.[1]

-

Versatility Across a Range of Applications: The robust nature of this compound makes it suitable for a wide array of fluorescence microscopy techniques, including:

-

Reduced Background Fluorescence: The excitation and emission spectra of ATTO 590 in the long-wavelength region of the visible spectrum help to minimize autofluorescence from endogenous cellular components, leading to clearer images with improved contrast.[8]

Comparative Analysis of Fluorophores

To aid in the selection of the most appropriate fluorophore for a given experiment, the following table provides a comparison of the key photophysical properties of ATTO 590 with other commonly used red-orange fluorescent dyes.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Photostability |

| ATTO 590 | 594 | 624 | 120,000 | 0.80 | High |

| Alexa Fluor 594 | 590 | 617 | 90,000 | 0.66 | Moderate-High |

| Cy3B | 558 | 572 | 130,000 | 0.67 | Moderate |

| Texas Red | 595 | 615 | 85,000 | 0.55 | Moderate |

Note: Relative photostability is a qualitative assessment based on available data and can vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible experiments. The following sections provide step-by-step protocols for key applications of this compound.

Immunofluorescence (IF) Staining using ATTO 590-Streptavidin Conjugate

This protocol describes the indirect immunofluorescence staining of cells using a primary antibody, a biotinylated secondary antibody, and a fluorescently labeled streptavidin-ATTO 590 conjugate.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

-

Primary Antibody (specific to the target protein)

-

Biotinylated Secondary Antibody (against the host species of the primary antibody)

-

Streptavidin-ATTO 590 Conjugate

-

Mounting Medium with DAPI (optional, for nuclear counterstaining)

Procedure:

-

Cell Fixation:

-

Wash cells twice with PBS.

-

Fix cells with Fixation Buffer for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the biotinylated secondary antibody in Blocking Buffer.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

-

Wash three times with PBS for 5 minutes each.

-

-

Streptavidin-ATTO 590 Incubation:

-

Dilute the Streptavidin-ATTO 590 conjugate in Blocking Buffer (a typical starting concentration is 1-5 µg/mL, but should be optimized).

-

Incubate the cells with the diluted conjugate for 30-60 minutes at room temperature, protected from light.

-

Wash three times with PBS for 5 minutes each.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using a mounting medium, with or without DAPI.

-

Seal the edges of the coverslip with nail polish and allow it to dry.

-

-

Imaging:

-

Visualize the fluorescence using a microscope equipped with appropriate filters for ATTO 590 (Excitation: ~590 nm, Emission: ~625 nm).

-

Immunofluorescence Staining Workflow

Immunohistochemistry (IHC) on Paraffin-Embedded Sections

This protocol outlines the use of this compound for the detection of antigens in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen Retrieval Buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen Peroxide (3%) to block endogenous peroxidase activity

-

Blocking Buffer (e.g., 10% normal goat serum in PBS)

-

Primary Antibody

-

Biotinylated Secondary Antibody

-

Streptavidin-ATTO 590 Conjugate

-

Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in Antigen Retrieval Buffer at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

Wash with PBS.

-

-

Endogenous Peroxidase Blocking (if using HRP-based detection in parallel):

-

Incubate slides with 3% hydrogen peroxide for 10 minutes.

-

Wash with PBS.

-

-

Blocking:

-

Incubate sections with Blocking Buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute and apply the primary antibody, then incubate overnight at 4°C.

-

Wash with PBS.

-

-

Secondary Antibody Incubation:

-

Apply the diluted biotinylated secondary antibody and incubate for 1 hour at room temperature.

-

Wash with PBS.

-

-

Streptavidin-ATTO 590 Incubation:

-

Apply the diluted Streptavidin-ATTO 590 conjugate and incubate for 30-60 minutes at room temperature, protected from light.

-

Wash with PBS.

-

-

Mounting and Imaging:

-

Mount with an aqueous mounting medium.

-

Image using a fluorescence microscope with the appropriate filter set for ATTO 590.

-

Fluorescence In Situ Hybridization (FISH)

This protocol provides a general framework for using this compound-labeled probes for the detection of specific nucleic acid sequences.

Materials:

-

Cells or tissue sections on slides

-

Pre-treatment and hybridization reagents (specific to the FISH protocol)

-

This compound-labeled DNA or RNA probe

-

Hybridization Buffer

-

Wash Buffers

-

Streptavidin-ATTO 590 Conjugate (for signal amplification, if needed)

-

Mounting Medium with DAPI

Procedure:

-

Sample Preparation: Prepare cells or tissues according to standard FISH protocols to ensure accessibility of the target nucleic acid sequence.

-

Probe Hybridization:

-

Denature the target nucleic acid and the this compound-labeled probe.

-

Apply the probe in Hybridization Buffer and incubate overnight in a humidified chamber at the appropriate temperature.

-

-

Post-Hybridization Washes: Perform stringent washes to remove unbound and non-specifically bound probes.

-

Signal Detection (if using indirect detection):

-

Block the sample.

-

Incubate with Streptavidin-ATTO 590 conjugate.

-

Wash to remove excess conjugate.

-

-

Counterstaining and Mounting:

-

Counterstain with DAPI.

-

Mount the slide with an anti-fade mounting medium.

-

-

Imaging: Visualize the ATTO 590 signal using a fluorescence microscope.

Visualizing Signaling Pathways: GPCR Internalization

This compound is a valuable tool for studying dynamic cellular processes, such as the internalization of G-protein coupled receptors (GPCRs) upon ligand binding. The following diagram illustrates this process.

GPCR Internalization Pathway

Troubleshooting

Even with robust reagents, experimental challenges can arise. Here are some common issues and solutions when working with this compound.

| Issue | Possible Cause | Solution |

| High Background | - Non-specific binding of antibodies or streptavidin. - Endogenous biotin in the sample. | - Optimize blocking conditions (time, concentration, type of blocking agent). - Titrate antibody and streptavidin-ATTO 590 concentrations. - Use an avidin/biotin blocking kit if endogenous biotin is suspected.[3] |

| Weak or No Signal | - Low target abundance. - Inefficient antibody binding. - Photobleaching. | - Use a signal amplification strategy (e.g., tyramide signal amplification). - Optimize primary and secondary antibody concentrations and incubation times. - Use an anti-fade mounting medium and minimize light exposure. |

| Photobleaching | - Intense or prolonged illumination. | - Use the lowest possible laser power and exposure time. - Use an anti-fade mounting medium. - Acquire images efficiently. |

Conclusion

This compound stands out as a premier fluorescent probe for a multitude of microscopy applications. Its exceptional brightness, photostability, and the specificity afforded by the biotin-streptavidin interaction empower researchers to visualize cellular structures and molecular events with unprecedented clarity and detail. By following optimized protocols and understanding the key advantages of this fluorophore, scientists and drug development professionals can significantly enhance the quality and impact of their research, accelerating discoveries in fundamental biology and the development of new therapeutics.

References

- 1. Visualization of kinase activity with FRET-based activity biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 5. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 6. leica-microsystems.com [leica-microsystems.com]

- 7. scientificlabs.ie [scientificlabs.ie]

- 8. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]

A Technical Guide to ATTO 590 Biotin for Single-Molecule Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ATTO 590 biotin (B1667282), a fluorescent probe uniquely suited for single-molecule detection applications. We will cover its core photophysical properties, detail experimental protocols for its use, and illustrate key workflows, offering a comprehensive resource for researchers leveraging the precision of single-molecule analysis.

Introduction to ATTO 590 Biotin

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1][2][3] It is recognized for its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3][4] These characteristics make it an ideal candidate for high-sensitivity applications, particularly single-molecule detection and super-resolution microscopy techniques like PALM, dSTORM, and STED.[1][2][3][4] The dye is moderately hydrophilic and is typically supplied as a mixture of two isomers with nearly identical spectroscopic properties.[1][2][3]

The conjugation of ATTO 590 to biotin allows for specific and robust immobilization of labeled biomolecules onto surfaces functionalized with streptavidin or its analogues (e.g., avidin, neutravidin). This is a cornerstone of many single-molecule imaging experiments, as it allows for the prolonged observation of individual molecules by preventing them from diffusing out of the detection volume.[5]

Photophysical Properties of ATTO 590

The performance of a fluorophore in single-molecule studies is dictated by its photophysical parameters. ATTO 590 exhibits properties that are highly advantageous for detecting the faint signals from individual molecules.

| Property | Value | Source(s) |

| Absorption Maximum (λabs) | 593 - 594 nm | [1][6][7] |

| Emission Maximum (λfl) | 622 - 624 nm | [1][6][7] |

| Molar Extinction Coefficient (εmax) | 120,000 M-1cm-1 | [1][6][7] |

| Fluorescence Quantum Yield (ηfl) | 80% | [1][6] |

| Fluorescence Lifetime (τfl) | 3.7 ns | [1][6] |

| Recommended Excitation Lasers | 561 nm, 594 nm | [1] |

Experimental Workflows and Methodologies

The use of this compound in single-molecule experiments typically involves three key stages: surface preparation and immobilization, imaging, and data analysis.

A crucial step for many single-molecule fluorescence experiments is the stable immobilization of the molecule of interest to a surface while minimizing non-specific binding. The high-affinity interaction between biotin and streptavidin is the most common and reliable method to achieve this. The general workflow is depicted below.

This protocol provides a generalized procedure for immobilizing a biotinylated, ATTO 590-labeled protein on a passivated quartz slide for Total Internal Reflection Fluorescence (TIRF) microscopy.

A. Preparation of Flow Chamber and Surface Passivation:

-

Cleaning: Thoroughly clean quartz microscope slides and coverslips to remove fluorescent impurities.[5] This can be done by sonication in a series of solvents (e.g., acetone, ethanol, water) followed by plasma cleaning or piranha etching.

-

Flow Chamber Assembly: Assemble a flow chamber by affixing the coverslip to the slide using double-sided tape, creating channels for fluid exchange.

-

Passivation: To prevent non-specific adsorption of proteins, the surface must be passivated.[5] A common method is to incubate the channel with a solution of Polyethylene Glycol (PEG) and a small fraction of Biotin-PEG.

-

Flow a solution of PEG/Biotin-PEG in a suitable buffer into the channel and incubate.

-

Wash exhaustively with deionized water to remove unbound PEG.[5]

-

B. Immobilization of ATTO 590-Biotin Labeled Protein:

-

Streptavidin Coating: Introduce a solution of streptavidin (e.g., 0.1 mg/mL) into the passivated channel and incubate for approximately 5 minutes.[5] This allows the streptavidin to bind to the biotin-PEG on the surface.

-

Washing: Wash the channel with an appropriate buffer (e.g., Tris-buffered saline, TBS) to remove unbound streptavidin.[5]

-

Blocking (Optional): To further reduce non-specific binding, incubate with a blocking agent like Bovine Serum Albumin (BSA).[5]

-

Sample Incubation: Dilute the ATTO 590-biotin labeled protein to a picomolar concentration in buffer and introduce it into the channel.[5] The biotinylated protein will bind to the surface-immobilized streptavidin.

-

Final Wash: Gently wash the channel with imaging buffer to remove any unbound labeled protein. The slide is now ready for imaging.

C. Imaging and Data Acquisition:

-

Microscope Setup: Use a TIRF microscope equipped with a laser for exciting ATTO 590 (e.g., 561 nm or 594 nm) and an appropriate emission filter.

-

Data Acquisition: Acquire a time-series of images (a movie) of the surface. Individual fluorescent spots correspond to single ATTO 590-labeled molecules. The signal from a single molecule is confirmed by single-step photobleaching, where the fluorescence intensity abruptly drops to the background level.[5]

Data Analysis Workflow

Once a movie of single molecules is acquired, a computational analysis workflow is required to extract quantitative information. This process identifies individual molecules, measures their fluorescence intensity over time, and analyzes these traces for dynamic information.

Applications in Research and Drug Development

The high photostability and brightness of ATTO 590, combined with the specific immobilization afforded by biotin, make this probe a powerful tool for:

-

Studying Protein Dynamics: Observing conformational changes in real-time by tracking fluorescence intensity or through single-molecule FRET (smFRET) experiments, where ATTO 590 can act as an acceptor dye.[8]

-

Investigating Molecular Interactions: Quantifying binding and dissociation kinetics of protein-protein, protein-DNA, or drug-target interactions.

-

Drug Discovery: Screening compound libraries to identify molecules that modulate the conformational state or binding properties of a target protein. The biotin-streptavidin linkage is widely used in applications like ELISA, flow cytometry, and immunohistochemistry which are relevant to drug development.[9][10][11]

Conclusion

This compound is a high-performance fluorescent probe that is exceptionally well-suited for single-molecule detection. Its robust photophysical properties provide the necessary signal-to-noise for observing individual molecules, while the biotin moiety enables reliable and specific surface immobilization. By following established protocols for surface passivation and imaging, researchers can leverage this compound to uncover detailed mechanistic insights into complex biological processes at the single-molecule level, driving forward fundamental research and therapeutic development.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. ATTO 590 | Products | Leica Microsystems [leica-microsystems.com]

- 4. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 5. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 8. leica-microsystems.com [leica-microsystems.com]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. cenmed.com [cenmed.com]

- 11. Atto 590-Biotin BioReagent, suitable for fluorescence, ≥90.0% (HPLC) [sigmaaldrich.com]

ATTO 590 Biotin: A Technical Guide to Hydrophilicity and Solubility for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of ATTO 590 biotin (B1667282), a widely used fluorescent probe in life sciences research. The document is intended for researchers, scientists, and drug development professionals who utilize fluorescent labeling and detection techniques. It offers a comprehensive overview of the hydrophilicity and solubility characteristics of ATTO 590 biotin, alongside detailed experimental protocols and visual representations of key processes.

Core Properties of this compound

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes. It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] The biotin conjugate of ATTO 590 is particularly valuable for applications involving the high-affinity interaction between biotin and streptavidin or avidin.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below. This information is critical for designing experiments, preparing solutions, and interpreting results.

| Property | Value | Reference |

| Molecular Weight | 1001.62 g/mol | [5][6][7] |

| Empirical Formula | C₅₂H₆₅ClN₆O₁₀S | [5][6][7] |

| Appearance | Powder | [7] |

| Storage Temperature | -20°C | [7] |

| Spectroscopic Property | Value | Reference |

| Excitation Maximum (λex) | 593 nm | [1][4] |

| Emission Maximum (λem) | 622 nm | [1][4] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [1][4] |

| Fluorescence Quantum Yield (η) | 0.80 | [1][3] |

| Fluorescence Lifetime (τ) | 3.7 ns | [1] |

Hydrophilicity and Solubility

ATTO 590 is described as a moderately hydrophilic dye.[2][8] This characteristic influences its behavior in aqueous environments and its interaction with biological molecules.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound and related compounds.

Protein Labeling with ATTO 590 NHS Ester

While this guide focuses on this compound, a common application for similar ATTO dyes is the covalent labeling of proteins using an N-hydroxysuccinimide (NHS) ester derivative. This process is analogous to preparing a biotinylated protein for subsequent detection with labeled streptavidin.

Objective: To covalently label a protein with ATTO 590 NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

-

ATTO 590 NHS ester

-

Anhydrous, amine-free DMF or DMSO

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of at least 2 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.[9] The optimal pH for the labeling reaction is between 8.2 and 8.5.[9]

-

Dye Solution Preparation: Immediately before use, dissolve the ATTO 590 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[9]

-

Labeling Reaction:

-

Add the labeling buffer to the protein solution to achieve the optimal pH.

-

Add the dissolved ATTO 590 NHS ester to the protein solution. The molar ratio of dye to protein will need to be optimized depending on the desired degree of labeling.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[9]

-

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[9]

Streptavidin-Biotin Binding Assay

This protocol outlines a general procedure for detecting a biotinylated molecule using fluorescently labeled streptavidin.

Objective: To detect a biotinylated probe with ATTO 590-labeled streptavidin.

Materials:

-

Biotinylated probe (e.g., antibody, nucleic acid)

-

Streptavidin conjugated to ATTO 590

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Blocking buffer (if necessary to reduce non-specific binding)

Procedure:

-

Sample Preparation: Incubate the cells, tissue, or other sample with the biotinylated probe according to the probe's specific protocol.

-

Washing: Wash the sample with PBS or a suitable buffer to remove any unbound biotinylated probe.[4]

-

Streptavidin Incubation:

-

Final Washing: Wash the sample several times with the buffer to remove any unbound streptavidin conjugate.[4]

-

Visualization: The sample is now ready for visualization using a fluorescence microscope or other appropriate detection instrument with excitation and emission wavelengths suitable for ATTO 590.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the use of this compound.

Caption: Relationship between this compound's structure and its key properties.

Caption: A typical experimental workflow for protein labeling and detection.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. cenmed.com [cenmed.com]

- 3. researchgate.net [researchgate.net]

- 4. de.lumiprobe.com [de.lumiprobe.com]

- 5. scbt.com [scbt.com]

- 6. Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atto 590-Biotin BioReagent, suitable for fluorescence, ≥90.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. leica-microsystems.com [leica-microsystems.com]

- 9. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 10. leica-microsystems.com [leica-microsystems.com]

Methodological & Application

Application Notes and Protocols for ATTO 590 Biotin Dual-Labeling of Primary Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dual-labeling of primary antibodies with both a fluorescent dye and a biotin (B1667282) molecule offers a versatile approach for a multitude of applications in research and drug development. This strategy combines the direct visualization capabilities of fluorescence microscopy with the signal amplification and diverse detection methods afforded by the high-affinity biotin-streptavidin interaction. ATTO 590, a bright and photostable fluorescent dye, provides a strong signal in the red channel, making it suitable for various imaging applications. This document provides a detailed protocol for the simultaneous labeling of primary antibodies with ATTO 590 and biotin, along with application notes and supporting data.

The labeling chemistry is based on the reaction of N-hydroxysuccinimide (NHS) esters of both ATTO 590 and biotin with primary amine groups (-NH₂) present on the antibody, primarily on lysine (B10760008) residues and the N-terminus. This forms a stable amide bond.[1][][3] Careful optimization of the molar ratios of the labeling reagents to the antibody is crucial to achieve a desirable degree of labeling (DOL) without compromising the antibody's antigen-binding affinity.[4][5][6][7]

Key Applications

Dual-labeled antibodies can be employed in a variety of immunoassays, including:

-

Immunofluorescence (IF) and Immunohistochemistry (IHC): Direct visualization of the target antigen via the ATTO 590 signal, with the option for signal amplification using streptavidin-conjugated fluorophores or enzymes.[8][9]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Use as a detection antibody where the ATTO 590 can be used for initial screening or quantification, followed by highly sensitive detection with streptavidin-HRP.[10][11][12]

-

Flow Cytometry: Direct detection of cell surface or intracellular antigens with the option for signal amplification.

-

Western Blotting: Direct fluorescent detection on imaging systems, with the potential for subsequent sensitive chemiluminescent detection using streptavidin-HRP.

-

Pull-down Assays and Affinity Purification: The biotin tag allows for the efficient capture of the antibody-antigen complex using streptavidin-coated beads.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the antibody labeling process.

Table 1: Recommended Molar Ratios for Dual-Labeling

| Labeling Reagent | Molar Ratio (Reagent:Antibody) | Target Degree of Labeling (DOL) | Notes |

| ATTO 590 NHS-ester | 5:1 to 10:1 | 2 - 4 | Higher ratios can lead to fluorescence quenching and reduced antibody affinity.[4][5] |

| Biotin NHS-ester | 10:1 to 20:1 | 3 - 6 | A higher degree of biotinylation is often well-tolerated and provides more binding sites for streptavidin. |

Note: These ratios are starting recommendations and may require optimization for different antibodies and downstream applications.[1]

Table 2: Antibody Recovery Rates for Different Purification Methods

| Purification Method | Typical Antibody Recovery Rate | Advantages | Disadvantages |

| Spin Desalting Columns | > 85% | Fast and easy to use for small sample volumes.[13] | May not be suitable for large volumes. |

| Dialysis | > 90% | Effective for a wide range of sample volumes and allows for precise buffer exchange.[14][15] | Time-consuming (typically 12-24 hours with multiple buffer changes).[14][15] |

| Gravity-Flow Gel Filtration | > 80% | Good for separating free dye from the antibody conjugate. | Can be slower than spin columns and may lead to sample dilution. |

Table 3: Effect of Degree of Labeling (DOL) on Antibody Performance

| Degree of Labeling (DOL) | Effect on Antibody Affinity | Effect on Signal Intensity | Recommendations |

| Low (1-3) | Minimal to no effect on affinity.[4] | Lower signal intensity. | Suitable for applications where preserving antibody function is paramount. |

| Optimal (3-7) | May cause a slight decrease in affinity.[5][6] | Bright signal without significant quenching. | Recommended for most standard applications. |

| High (>8) | Can lead to a significant loss of affinity and antibody aggregation.[4][5] | Potential for fluorescence self-quenching, leading to a decrease in signal.[5] | Generally not recommended as it can compromise the assay results. |

Experimental Protocols

Materials and Reagents

-

Primary antibody (free of amine-containing buffers like Tris and stabilizers like BSA)

-

ATTO 590 NHS-ester

-

Biotin NHS-ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system: Spin desalting columns or dialysis cassettes (e.g., 10K MWCO)

-

Phosphate Buffered Saline (PBS), pH 7.4

Protocol for Dual-Labeling of Primary Antibody

This protocol is designed for labeling 1 mg of a typical IgG antibody.

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers (e.g., BSA), it must be purified first. This can be achieved by dialysis against PBS or by using an antibody purification kit.

-

Dissolve or dilute the antibody in the Reaction Buffer to a final concentration of 1-2 mg/mL.

-

-

Preparation of Labeling Reagent Stock Solutions:

-

Immediately before use, dissolve ATTO 590 NHS-ester and Biotin NHS-ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Calculate the required volume of each labeling reagent stock solution based on the desired molar ratios (see Table 1).

-

Slowly add the calculated volume of ATTO 590 NHS-ester stock solution to the antibody solution while gently vortexing.

-

Immediately after, slowly add the calculated volume of Biotin NHS-ester stock solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add 1/10th volume of Quenching Buffer to the reaction mixture.

-

Incubate for 15-30 minutes at room temperature to stop the reaction by quenching any unreacted NHS-esters.

-

-

Purification of the Labeled Antibody:

-

Using Spin Desalting Columns:

-

Equilibrate the spin column with PBS according to the manufacturer's instructions.

-

Apply the quenched reaction mixture to the column.

-

Centrifuge to collect the purified, dual-labeled antibody.

-

-

Using Dialysis:

-

-

Determination of Degree of Labeling (DOL) and Concentration:

-

Measure the absorbance of the purified antibody solution at 280 nm and 590 nm.

-

Calculate the concentration of the antibody and the DOL for ATTO 590 using the following formulas:

-

Antibody Concentration (M) = [A₂₈₀ - (A₅₉₀ x CF₂₈₀)] / ε_antibody

-

ATTO 590 Concentration (M) = A₅₉₀ / ε_ATTO590

-

DOL (ATTO 590) = Molar concentration of ATTO 590 / Molar concentration of antibody

-

-

Where:

-

A₂₈₀ and A₅₉₀ are the absorbances at 280 nm and 590 nm, respectively.

-

CF₂₈₀ is the correction factor for the absorbance of ATTO 590 at 280 nm (typically around 0.43).

-

ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

-

ε_ATTO590 is the molar extinction coefficient of ATTO 590 at 590 nm (~120,000 M⁻¹cm⁻¹).

-

-

The DOL for biotin is more complex to determine directly by spectrophotometry and often requires indirect methods like a HABA assay, or can be estimated based on the initial reaction stoichiometry.

-

-

Storage:

-

Store the purified, dual-labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Add a cryoprotectant like glycerol (B35011) to a final concentration of 50% for freezing.

-

Visualizations

References

- 1. biotium.com [biotium.com]

- 3. Antibody labeling chemistries | Abcam [abcam.com]

- 4. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. usbio.net [usbio.net]

- 9. sinobiological.com [sinobiological.com]

- 10. Quantikine HS ELISA Kit Principle, Streptavidin-HRP Polymer: R&D Systems [rndsystems.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. mabtech.com [mabtech.com]

- 13. Antibody Purification Column Formats | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. repligen.com [repligen.com]

- 15. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]

Application Note: High-Sensitivity Immunofluorescence Staining Protocol Using ATTO 590 Biotin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immunofluorescence (IF) is a cornerstone technique for visualizing the spatial distribution of specific target molecules within cells and tissues. The method relies on the high specificity of antibodies to detect antigens of interest, coupled with the sensitivity of fluorescent microscopy. For targets with low expression levels, signal amplification is crucial. The biotin-streptavidin system is a powerful and widely used method for signal enhancement due to the extraordinarily high affinity between biotin (B1667282) (Vitamin B7) and streptavidin.[1][2]

This protocol details the use of ATTO 590, a bright and highly photostable rhodamine-based fluorescent dye, in conjunction with the biotin-streptavidin system.[3][4][5][6] ATTO 590's strong absorption, high fluorescence quantum yield, and excellent photostability make it an ideal choice for demanding applications such as confocal microscopy and single-molecule detection.[5][6] This application note provides a step-by-step guide for indirect immunofluorescence, leveraging the signal amplification of a biotinylated secondary antibody and streptavidin-ATTO 590 conjugate.

Quantitative Data: Properties of ATTO 590

The selection of a fluorophore is critical for successful immunofluorescence. ATTO 590 offers superior photophysical properties, making it a robust choice for high-resolution imaging.[3][4][5]

| Property | Value | Reference |

| Excitation Maximum (λex) | 593-594 nm | [3][4] |

| Emission Maximum (λem) | 622-624 nm | [3][4][7] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [3][4][8] |

| Fluorescence Quantum Yield (Φ) | 0.80 | [4][7] |

| Fluorescence Lifetime (τ) | 3.7 ns | [4][8] |

| Spectrally Similar Dyes | Alexa Fluor 594, DyLight 594, Texas Red | [9] |

Visualized Workflows

Experimental Workflow Diagram

The following diagram outlines the key steps of the indirect immunofluorescence protocol using a biotin-streptavidin amplification system.

Caption: General workflow for indirect immunofluorescence with biotin-streptavidin signal amplification.

Signal Amplification Principle

This diagram illustrates how the multi-layered approach of indirect biotin-based detection amplifies the fluorescent signal at the site of the target antigen.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. ATTO 590 | Products | Leica Microsystems [leica-microsystems.com]

- 7. cenmed.com [cenmed.com]

- 8. leica-microsystems.com [leica-microsystems.com]

- 9. jenabioscience.com [jenabioscience.com]

Application Note: Utilizing ATTO 590 Biotin for Enhanced STED Super-Resolution Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stimulated Emission Depletion (STED) microscopy is a powerful super-resolution technique that overcomes the diffraction limit of light, enabling the visualization of subcellular structures with nanoscale resolution.[1][2][3] The choice of fluorophore is critical for achieving high-quality STED imaging, requiring dyes with high photostability, a large Stokes shift, and efficient depletion at appropriate wavelengths.[4][5] ATTO 590, a rhodamine-based dye, exhibits these key characteristics, making it an excellent candidate for STED microscopy.[4][5][6] This application note details the use of ATTO 590 biotin (B1667282) in conjunction with streptavidin-based signal amplification for STED super-resolution microscopy.

ATTO 590 is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[4][5][6] The biotin conjugation allows for a versatile two-step labeling approach using fluorescently labeled streptavidin, which can enhance signal intensity and specificity.[7][8] This method is particularly advantageous for detecting low-abundance targets.[8]

Data Presentation

Photophysical Properties of ATTO 590

The photophysical properties of ATTO 590 make it highly suitable for STED microscopy. A summary of these properties is presented below.

| Property | Value | Reference |

| Excitation Maximum (λabs) | 593 - 594 nm | [6][9][10][11] |

| Emission Maximum (λfl) | 622 - 624 nm | [6][9][10][11] |

| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹ | [6][9] |

| Fluorescence Quantum Yield (ηfl) | 80% | [6][9] |

| Fluorescence Lifetime (τfl) | 3.7 ns | [6][9] |

STED Microscopy Parameters for ATTO 590

Optimal STED imaging with ATTO 590 requires careful selection of excitation and depletion lasers.

| Parameter | Recommended Wavelength/Value | Reference |

| Excitation Laser | 561 nm or 594 nm | [6] |

| STED Depletion Laser | 775 nm | [12] |

| Emission Detection Window | 600 - 640 nm | [13][14] |

| Achieved Resolution (STED) | ~81 nm to 93 nm | [14] |

| Achieved Resolution (Confocal) | ~218 nm | [14] |

Experimental Protocols

I. Indirect Immunofluorescence Labeling using Biotinylated Secondary Antibodies and ATTO 590-Streptavidin

This protocol describes a common method for labeling cellular targets for STED microscopy.

Materials:

-

Cells grown on #1.5H glass coverslips (170 µm thickness)[15]

-

Phosphate Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% BSA, 5% normal goat serum in PBS)

-

Primary Antibody (specific to the target of interest)

-

Biotinylated Secondary Antibody (e.g., Biotin-SP-AffiniPure Goat Anti-Mouse IgG)

-

ATTO 590-Streptavidin conjugate

-

Mounting Medium with a refractive index of 1.518 (e.g., TDE, ProLong Diamond)[2][3]

Procedure:

-

Cell Culture and Fixation:

-

Culture cells to 50-80% confluency on high-performance glass coverslips.[3]

-

Wash cells twice with PBS.

-

Fix the cells. For membrane proteins, 4% PFA for 10 minutes at room temperature is recommended. For cytoskeletal elements, ice-cold methanol (B129727) for 5-10 minutes at -20°C can be used.[3]

-

-

Permeabilization:

-

Wash the fixed cells three times with PBS.

-

If using a non-polar fixative like PFA, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

-

Blocking:

-

Wash cells twice with PBS.

-

Incubate in Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[3]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in Blocking Buffer.

-

Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the biotinylated secondary antibody in Blocking Buffer.

-

Incubate with the secondary antibody for 1 hour at room temperature, protected from light.

-

-

ATTO 590-Streptavidin Staining:

-

Wash the cells three times with PBS.

-

Dilute the ATTO 590-Streptavidin conjugate in Blocking Buffer. Recommended starting concentrations are between 1-5 µg/mL.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Mounting:

II. STED Imaging

Microscope Setup:

-

Use a STED microscope equipped with excitation lasers covering 561 nm or 594 nm and a depletion laser at 775 nm.

-

Ensure proper alignment of the excitation and depletion laser foci.

Image Acquisition:

-

Locate the region of interest using the confocal mode.

-

Switch to STED mode.

-

Set the excitation laser power to a level that provides a good signal-to-noise ratio without causing significant photobleaching.

-

Gradually increase the STED depletion laser power to achieve the desired resolution enhancement.

-

Set the emission detection window to 600-640 nm to collect the ATTO 590 fluorescence.[13][14]

-

Optimize pixel size and scan speed for high-resolution imaging. A pixel size of 20-30 nm is a good starting point.

-

Acquire images and save the data for further analysis.

Mandatory Visualization

Caption: A flowchart of the key steps for preparing and imaging samples using this compound for STED microscopy.

Caption: The binding cascade of the biotin-streptavidin signal amplification strategy.

References

- 1. Sample preparation for STED microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. docs.research.missouri.edu [docs.research.missouri.edu]

- 3. research.yale.edu [research.yale.edu]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. ATTO 590 carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 11. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 12. neurosciences.ucsd.edu [neurosciences.ucsd.edu]

- 13. researchgate.net [researchgate.net]

- 14. Super-resolution imaging of ciliary microdomains in isolated olfactory sensory neurons using a custom two-color stimulated emission depletion microscope - PMC [pmc.ncbi.nlm.nih.gov]

- 15. content.ilabsolutions.com [content.ilabsolutions.com]

- 16. downloads.leica-microsystems.com [downloads.leica-microsystems.com]

Application Notes and Protocols for Flow Cytometry Staining with ATTO 590 Biotin Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirect immunofluorescence staining is a widely utilized technique in flow cytometry for the detection of cell surface and intracellular antigens. This method typically involves a two-step process where a primary antibody specific to the target antigen is first incubated with the cells. Subsequently, a fluorescently labeled secondary antibody or conjugate that binds to the primary antibody is used for detection. The use of a biotinylated primary antibody followed by a fluorescently labeled streptavidin conjugate, such as Streptavidin-ATTO 590, is a popular and robust variation of this technique.[1]

The streptavidin-biotin bond is one of the strongest non-covalent interactions known in nature, providing high affinity and specificity, which translates to low non-specific binding and a high signal-to-noise ratio.[1] Furthermore, since multiple streptavidin molecules can bind to a single biotinylated antibody, this system offers significant signal amplification, making it particularly advantageous for detecting antigens with low expression levels.[1]

ATTO 590 is a fluorescent dye belonging to the rhodamine family, known for its strong absorption, high fluorescence quantum yield, and excellent photostability.[2] These characteristics make it a highly suitable fluorophore for various applications, including flow cytometry.[2] Its spectral properties, with an excitation maximum around 594 nm and an emission maximum at approximately 624 nm, allow for its efficient detection using standard flow cytometer laser and filter configurations.

This document provides a detailed protocol for the staining of cells for flow cytometry analysis using a biotinylated primary antibody in conjunction with a Streptavidin-ATTO 590 conjugate.

Quantitative Data Summary

Successful flow cytometry experiments rely on the optimal concentration of staining reagents. The following table provides recommended starting concentrations and other key quantitative parameters for this protocol. It is crucial to note that these are starting points, and titration of both the primary antibody and the Streptavidin-ATTO 590 conjugate is highly recommended for optimal results.[1]

| Parameter | Recommended Value | Notes |

| Cell Concentration | 1 x 10⁶ cells per sample | A consistent cell number is critical for reproducible staining. |

| Primary Biotinylated Antibody | Vendor Recommended Dilution | Always start with the manufacturer's recommendation. Titrate for optimal signal-to-noise. |

| Streptavidin-ATTO 590 Conjugate | 1 - 10 µg/mL | This is a general starting range. Optimal concentration should be determined by titration.[3] |

| Incubation Volume | 100 µL | A smaller volume helps to increase the effective concentration of the reagents. |

| Incubation Temperature | 4°C or on ice | Low temperatures minimize antibody internalization and cell metabolism. |

| Primary Antibody Incubation Time | 30 minutes | |

| Streptavidin-ATTO 590 Incubation Time | 30 minutes | |

| Wash Buffer Volume | 1 - 2 mL per wash | Sufficient volume is necessary to remove unbound reagents and reduce background. |

| Centrifugation Speed | 300 - 400 x g | Gentle centrifugation to pellet cells without causing damage. |

| Centrifugation Time | 5 minutes |

Experimental Workflow

The following diagram illustrates the key steps in the indirect staining protocol using a biotinylated primary antibody and a Streptavidin-ATTO 590 conjugate.

Caption: Workflow for indirect flow cytometry staining.

Experimental Protocol

Materials

-

Cells of Interest: In a single-cell suspension.

-

Biotinylated Primary Antibody: Specific to the target antigen.

-

Streptavidin-ATTO 590 Conjugate

-

FACS Buffer: Phosphate-Buffered Saline (PBS) supplemented with 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) and 0.1% sodium azide.

-

(Optional) Fc Receptor Blocking Reagent: To prevent non-specific binding to Fc receptors.

-

Flow Cytometry Tubes

-

Microcentrifuge

-

Flow Cytometer

Procedure

-

Cell Preparation:

-